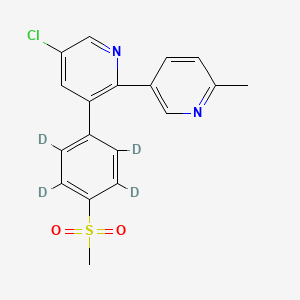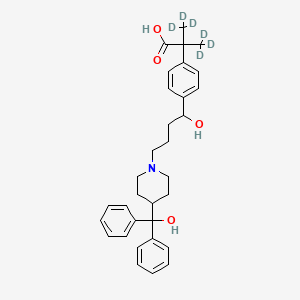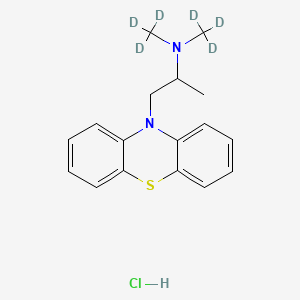
普罗麦嗪-d6盐酸盐
描述
Promethazine-d6 Hydrochloride is a deuterium-labeled analog of Promethazine Hydrochloride. It is a first-generation antihistamine with sedative and antiemetic properties. The deuterium labeling makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
科学研究应用
Promethazine-d6 Hydrochloride is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Promethazine in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Used in studies related to histamine receptors and their role in allergic reactions and other conditions
作用机制
Target of Action
Promethazine-d6 Hydrochloride, a derivative of Promethazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain management, sedation, nausea, and vomiting .
Mode of Action
Promethazine-d6 Hydrochloride acts as an antagonist to these receptors . By blocking these receptors, it prevents the normal function of histamine, dopamine, and other neurotransmitters, leading to its various therapeutic effects . For instance, its antihistamine action is used to treat allergic reactions, while antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine-d6 Hydrochloride affects several biochemical pathways due to its broad receptor antagonism. It impacts the histaminergic pathways involved in allergic reactions, dopaminergic pathways related to pain and nausea, and the cholinergic system associated with sleep and anxiety . The exact downstream effects depend on the specific pathway and the physiological context.
Pharmacokinetics
Promethazine-d6 Hydrochloride, like its parent compound Promethazine, is rapidly absorbed after oral administration, with peak concentrations achieved within 2-3 hours . It undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of around 25% . It is highly plasma protein-bound (80-90%) with a large volume of distribution .
Result of Action
The molecular and cellular effects of Promethazine-d6 Hydrochloride’s action are primarily due to its antagonistic effects on various receptors. This leads to a decrease in the activity of histamine, dopamine, and other neurotransmitters, resulting in reduced allergic reactions, nausea, and vomiting, as well as increased sedation and pain relief .
Action Environment
The action, efficacy, and stability of Promethazine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can affect its stability and activity . More research is needed to fully understand the influence of these and other environmental factors on the action of Promethazine-d6 Hydrochloride.
生化分析
Biochemical Properties
Promethazine-d6 Hydrochloride interacts with various biomolecules, primarily acting as a potent antagonist of the H1 histamine receptor . This interaction blocks the effects of histamine in the body, which can reduce symptoms of allergic reactions .
Cellular Effects
Promethazine-d6 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to the H1 histamine receptor . This modulation can affect gene expression and cellular metabolism, particularly in cells involved in immune response .
Molecular Mechanism
Promethazine-d6 Hydrochloride exerts its effects at the molecular level primarily through its interaction with the H1 histamine receptor . By binding to this receptor, it prevents histamine from exerting its typical effects, thereby acting as an antagonist . This interaction can lead to changes in gene expression and can influence various cellular functions .
Temporal Effects in Laboratory Settings
The effects of Promethazine-d6 Hydrochloride can change over time in laboratory settings. It is known to be stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Promethazine-d6 Hydrochloride can vary with different dosages in animal models . At lower doses, it primarily acts as a histamine receptor antagonist, while at higher doses, it may have additional effects, potentially leading to toxic or adverse effects .
Metabolic Pathways
Promethazine-d6 Hydrochloride is involved in several metabolic pathways. It is predominantly metabolized to promethazine sulfoxide, and to a lesser extent, to desmethylpromethazine and a hydroxy metabolite . The metabolism of Promethazine-d6 Hydrochloride is predominantly mediated by the enzyme CYP2D6 .
Transport and Distribution
Promethazine-d6 Hydrochloride is widely distributed within cells and tissues . Its transport and distribution are facilitated by its ability to readily cross cell membranes due to its lipophilic nature .
Subcellular Localization
Given its lipophilic nature and its interactions with various cellular components, it is likely that it can localize to multiple subcellular compartments where the H1 histamine receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Promethazine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Promethazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. The process typically involves the following steps:
Preparation of Promethazine Base: The base is synthesized by reacting phenothiazine with N,N-dimethyl-2-chloroethylamine.
Deuteration: The Promethazine base is then subjected to deuteration using deuterated reagents such as deuterated chloroform or deuterated methanol.
Formation of Hydrochloride Salt: The deuterated Promethazine base is then reacted with hydrochloric acid to form Promethazine-d6 Hydrochloride.
Industrial Production Methods
Industrial production of Promethazine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Promethazine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Promethazine-d6 Hydrochloride can be oxidized to form Promethazine S-oxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromo-benzenesulfonamide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Promethazine S-oxide.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Alkylated Promethazine derivatives.
相似化合物的比较
Promethazine-d6 Hydrochloride is compared with other similar compounds such as:
Promethazine Hydrochloride: The non-deuterated form, used widely in clinical settings.
Promazine Hydrochloride: Another phenothiazine derivative with similar antihistamine and sedative properties.
Chlorpromazine Hydrochloride: A related compound with antipsychotic properties
Promethazine-d6 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking the compound’s metabolism and distribution is crucial.
属性
IUPAC Name |
1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189947-02-1 | |
| Record name | 1189947-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


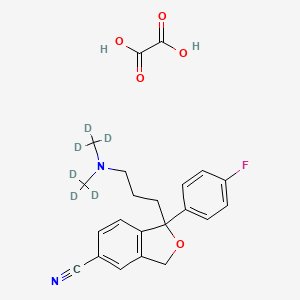
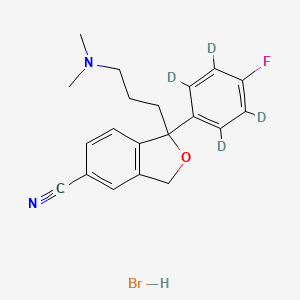
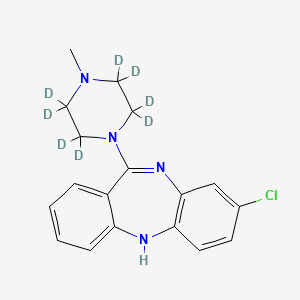

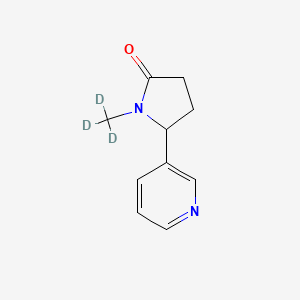
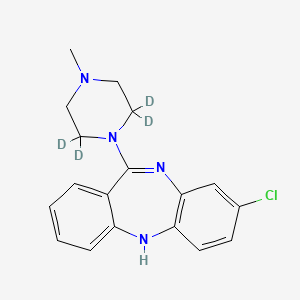
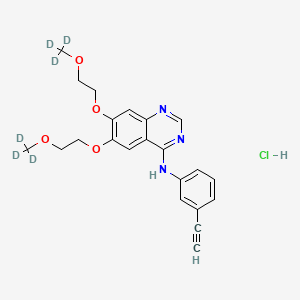
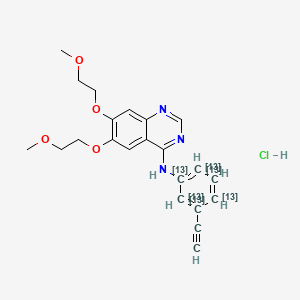
![Erythromycin-[13C,d3]](/img/structure/B602456.png)
